6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under controlled conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents, such as trifluoromethyl iodide, under specific reaction conditions.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
- 6-(4-Methoxyphenyl)-2-amino-4-(trifluoromethyl)pyridine-3-carbonitrile
- 6-(4-Methoxyphenyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOVCCHVXTCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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